molecular formula C14H22N2O4 B2356834 Tert-butyl 6-(but-2-ynoylamino)-1,4-oxazepane-4-carboxylate CAS No. 2411243-32-6

Tert-butyl 6-(but-2-ynoylamino)-1,4-oxazepane-4-carboxylate

Cat. No. B2356834
CAS RN: 2411243-32-6
M. Wt: 282.34
InChI Key: SXVSCKCHIAYLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-(but-2-ynoylamino)-1,4-oxazepane-4-carboxylate (TBOC) is a chemical compound that has gained significant attention in scientific research. It is a versatile reagent used in various organic synthesis reactions due to its unique structural properties. TBOC can be used in the synthesis of peptides, amino acids, and other organic molecules.

Mechanism of Action

The mechanism of action of Tert-butyl 6-(but-2-ynoylamino)-1,4-oxazepane-4-carboxylate involves the protection of functional groups during organic synthesis reactions. This compound can protect the amine group of an amino acid or the carboxylic acid group of an organic molecule, which prevents unwanted reactions from occurring. This compound can be easily removed from the molecule by treatment with acid or base, which restores the functional groups to their original state.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects as it is primarily used in organic synthesis reactions. However, it is important to handle this compound with care as it can be toxic if ingested or inhaled.

Advantages and Limitations for Lab Experiments

Tert-butyl 6-(but-2-ynoylamino)-1,4-oxazepane-4-carboxylate has several advantages for use in lab experiments. It is a versatile reagent that can be used in various organic synthesis reactions. This compound is stable under a wide range of conditions, which makes it easy to handle in a laboratory setting. This compound is also relatively inexpensive, which makes it an attractive option for researchers. However, this compound has some limitations. It can be difficult to remove from the final product, which can lead to contamination. This compound can also be toxic if not handled properly, which requires careful handling and disposal.

Future Directions

There are several future directions for the use of Tert-butyl 6-(but-2-ynoylamino)-1,4-oxazepane-4-carboxylate in scientific research. One potential application is in the synthesis of peptide-based drugs. This compound can be used to protect the amine group of an amino acid during peptide synthesis, which can lead to the production of more stable and effective drugs. Another potential application is in the development of new organic synthesis reactions. This compound can be used as a protecting group for carboxylic acids, which can lead to the development of new organic molecules with unique properties. Overall, this compound has significant potential for use in scientific research and is an important reagent in organic synthesis reactions.

Synthesis Methods

The synthesis of Tert-butyl 6-(but-2-ynoylamino)-1,4-oxazepane-4-carboxylate involves the reaction of tert-butyl 6-aminohexanoate with propargyl chloroformate in the presence of triethylamine. This reaction leads to the formation of tert-butyl 6-(prop-2-yn-1-yloxy)hexanoate, which is then reacted with 2-aminooxazepane-4-carboxylic acid to produce this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Tert-butyl 6-(but-2-ynoylamino)-1,4-oxazepane-4-carboxylate has been widely used in scientific research due to its unique properties. It is a useful reagent for the synthesis of peptides and amino acids, which are essential building blocks of proteins. This compound can be used to protect the amine group of an amino acid during peptide synthesis, which prevents unwanted reactions from occurring. This compound can also be used as a protecting group for carboxylic acids in organic synthesis reactions.

properties

IUPAC Name

tert-butyl 6-(but-2-ynoylamino)-1,4-oxazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-5-6-12(17)15-11-9-16(7-8-19-10-11)13(18)20-14(2,3)4/h11H,7-10H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVSCKCHIAYLMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CN(CCOC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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